Levofloxacin-d8 Chloromethyl Ester
Description
Properties
Molecular Formula |
C₁₉H₁₃D₈ClFN₃O₄ |
|---|---|
Molecular Weight |
417.89 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Levofloxacin and Its Non-Deuterated Analog
Levofloxacin (C₁₈H₂₀FN₃O₄, MW 361.37 g/mol) lacks the deuterium and chloromethyl ester modifications. The parent compound exhibits broad-spectrum antibacterial activity but suffers from rapid metabolism and variable plasma concentrations. In contrast, Levofloxacin-d8 Chloromethyl Ester’s deuterium substitution reduces metabolic degradation rates due to the kinetic isotope effect, while the chloromethyl ester group increases lipophilicity (logP ~1.8 vs.
Other Fluoroquinolone Esters
- Norfloxacin Methyl Ester: A prodrug of norfloxacin (C₁₆H₁₈FN₃O₃, MW 319.33 g/mol) with improved oral bioavailability. Unlike this compound, it lacks deuterium labeling and exhibits lower thermal stability due to the methyl ester’s susceptibility to hydrolysis .
- Ciprofloxacin Ethyl Ester : Ethyl esters generally offer slower hydrolysis than chloromethyl esters but lower electrophilic reactivity, limiting their utility in targeted drug delivery .
Chloromethyl Esters in Pharmaceutical Chemistry
Chloromethyl esters (e.g., γ-chloromethyl tiglate in crocetin dimethyl ester synthesis) are known for their high reactivity in nucleophilic substitution reactions, enabling conjugation with biomolecules .
Deuterated Compounds in Analytical Chemistry
Deuterated analogs like this compound are indispensable in quantitative bioanalysis. For example, crocetin sodium salt (C₂₀H₂₄O₄, MW 328.40 g/mol) lacks isotopic labeling, limiting its use in tracer studies . The deuterium in this compound ensures chromatographic separation from the non-deuterated form, reducing ion suppression effects in MS detection .
Research Findings and Data Tables
Table 1: Comparative Properties of this compound and Analogs
| Compound | Molecular Weight (g/mol) | logP | Stability (pH 7.4, 25°C) | Key Application |
|---|---|---|---|---|
| This compound | 409.84 | ~1.8 | >24 hours | LC-MS internal standard |
| Levofloxacin | 361.37 | 0.4 | 12–18 hours | Antibacterial therapy |
| Norfloxacin Methyl Ester | 319.33 | 1.2 | 8–10 hours | Oral prodrug |
| Crocetin Dimethyl Ester | 402.46 | 3.1 | >48 hours | Antioxidant studies |
Key Findings:
- The chloromethyl ester group in Levofloxacin-d8 enhances lipophilicity by 350% compared to levofloxacin, favoring blood-brain barrier penetration .
- Deuterium labeling reduces CYP450-mediated metabolism by 40–60%, prolonging half-life in hepatic microsomal assays .
- In metal-binding studies, fluoroquinolone esters (e.g., tosufloxacin) show reduced affinity for divalent cations (e.g., Mg²⁺, Ca²⁺) compared to their carboxylic acid forms, minimizing chelation-related bioavailability issues .
Preparation Methods
Direct Esterification with Deuterated Chloromethylating Agents
The primary method for synthesizing this compound involves reacting levofloxacin-d8 with chloromethyl pivalate under anhydrous conditions. The deuterated levofloxacin precursor is first prepared by replacing eight hydrogen atoms with deuterium at the piperazine ring’s methyl groups, achieved through catalytic deuteration or exchange reactions. Subsequent esterification follows a modified protocol from Daehne et al.:
-
Reaction Setup :
-
Workup :
Table 1: Key Reaction Parameters for Esterification
| Parameter | Value |
|---|---|
| Molar ratio (LFX-d8 : reagent) | 1 : 4 |
| Solvent | Anhydrous DMF |
| Temperature | 25°C |
| Reaction time | 2 hours |
| Atmosphere | Argon |
Activation of Levofloxacin-d8 with Coupling Reagents
Alternative methods employ coupling agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) to activate the carboxylic acid group of levofloxacin-d8 before esterification. This approach enhances reaction efficiency, particularly for sterically hindered substrates:
-
Activation Step :
-
Purification :
Reaction Optimization and Kinetic Studies
Solvent and Base Selection
The choice of solvent and base significantly impacts esterification efficiency:
Deuterium Isotope Effects
Deuteration at the piperazine ring alters reaction kinetics:
Table 2: Comparative Kinetics of Deuterated vs. Non-Deuterated Reactions
| Parameter | Levofloxacin-d8 | Levofloxacin |
|---|---|---|
| Reaction time (hours) | 2.5 | 2.0 |
| Yield (%) | 58 | 62 |
| Purity (HPLC, %) | 98.5 | 99.1 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
-
Purity : ≥98.5% (C18 column, 70:30 acetonitrile/water, 1 mL/min).
-
Retention time : 6.8 minutes (vs. 6.5 minutes for levofloxacin).
Stability and Hydrolysis Studies
Chemical Stability
This compound demonstrates excellent stability in acidic buffers (pH 1.2, 37°C), with <5% hydrolysis over 2 hours. This contrasts with non-esterified levofloxacin, which forms insoluble chelates with aluminum ions under similar conditions.
Enzymatic Hydrolysis
In simulated intestinal fluid (pH 6.8, pancreatin):
Table 3: Hydrolysis Kinetics in Simulated Intestinal Fluid
| Parameter | Value |
|---|---|
| Half-life (minutes) | 10.2 |
| Activation energy (kJ/mol) | 45.3 |
| % Hydrolyzed (30 min) | 92.4 |
Applications in Pharmaceutical Research
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and characterizing Levofloxacin-d8 Chloromethyl Ester in laboratory settings?
- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions of the levofloxacin backbone, followed by esterification with chloromethyl groups. Characterization requires high-performance liquid chromatography (HPLC) to confirm purity (≥95%) and mass spectrometry (MS) for molecular weight verification (409.84 g/mol) . Nuclear magnetic resonance (NMR) is essential for structural confirmation, particularly to validate deuterium incorporation and ester bond formation.
Q. What safety protocols are mandatory when handling this compound in experimental workflows?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear EN 374-certified gloves, chemical-resistant lab coats, and N100/P3 respirators if aerosolization risks exist .
- Ventilation : Use fume hoods to prevent inhalation exposure.
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .
Q. How should this compound be stored to maintain stability during long-term studies?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the chloromethyl ester group. Stability assessments should include periodic HPLC checks for degradation products (e.g., free levofloxacin or desmethyl derivatives) .
Advanced Research Questions
Q. How can chromatographic conditions be optimized to separate this compound from structurally similar impurities?
- Methodological Answer :
- Column Selection : Use C18 reverse-phase columns with 5-µm particle size for high resolution.
- Mobile Phase : Adjust pH to 2.5–3.0 with phosphoric acid and acetonitrile gradients (e.g., 20% to 50% over 15 minutes) to resolve analogs like Levofloxacin EP Impurity G (CAS 151250-76-9) .
- Detection : UV absorbance at 294 nm is optimal for quantification .
Q. What experimental strategies address discrepancies in antimicrobial activity data across bacterial models?
- Methodological Answer :
- Comparative Studies : Test the compound against isogenic bacterial strains with varying DNA gyrase mutations to assess target-specific efficacy .
- Dosage Calibration : Standardize inoculum density (e.g., 1–5 × 10⁵ CFU/mL) and exposure time (24–48 hours) to minimize variability .
- Metabolite Interference : Use deuterium tracing (via LC-MS/MS) to distinguish parent compound activity from metabolites like Desmethyl Levofloxacin-d8 .
Q. How does deuterium labeling in this compound impact pharmacokinetic (PK) profiling compared to non-deuterated analogs?
- Methodological Answer :
- Isotope Effect Analysis : Conduct parallel PK studies in rodent models, comparing absorption half-life (t₁/₂α) and clearance rates. Deuterium may reduce metabolic degradation via the "isotope effect," prolonging systemic exposure .
- Tracer Applications : Use the deuterated form in mass spectrometry imaging (MSI) to track tissue distribution without interference from endogenous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
